
Prexasertib
Overview
Description
Prexasertib (LY2606368) is a potent, selective inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle progression. By targeting CHK1, this compound disrupts the G2/M checkpoint, forcing cells with unresolved DNA damage to undergo mitotic catastrophe and apoptosis . Preclinical studies demonstrate its efficacy in triple-negative breast cancer (TNBC), ovarian cancer, head and neck squamous cell carcinoma (HNSCC), and osteosarcoma, where it induces replication stress, downregulates HR repair proteins (e.g., RAD51, BRCA1), and elevates DNA damage markers like γH2AX . Clinically, this compound has shown manageable toxicity, with neutropenia as the most common adverse event, and has progressed to phase Ib/II trials, including combinations with PI3K/mTOR inhibitors (e.g., samotolisib) .
Preparation Methods
Automated Continuous-Flow Synthesis of Prexasertib
The development of automated synthesis platforms has revolutionized the production of complex pharmacophores like this compound. A landmark study demonstrated a six-step continuous-flow synthesis of this compound with a 65% isolated yield after 32 hours of operation . This method merges solid-phase synthesis (SPS) with continuous-flow chemistry, addressing challenges such as solvent incompatibility and intermediate instability.
Key Advantages of the Continuous-Flow Approach
The integration of SPS and flow chemistry enables precise control over reaction parameters, minimizing by-product formation and eliminating manual handling between steps . The linear synthesis begins with a protection step, followed by sequential coupling, deprotection, and cyclization reactions. A critical innovation involves immobilizing intermediates on solid supports during incompatible steps, ensuring high intermediate purity before subsequent transformations.
Step-by-Step Synthesis Process
The synthesis of this compound involves six meticulously optimized steps, as outlined below:
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Amino Protection | Boc anhydride, DCM, 0°C, 2 h | 98 |
2 | Coupling with Pyrazole Core | HATU, DIPEA, DMF, RT, 4 h | 85 |
3 | Deprotection | TFA/DCM (1:1), RT, 1 h | 95 |
4 | Cyclization | POCl₃, DCE, 80°C, 3 h | 78 |
5 | Methanesulfonation | MsCl, Et₃N, THF, 0°C → RT, 6 h | 82 |
6 | Final Purification | Prep-HPLC, ACN/H₂O (0.1% TFA) | 65 (total) |
Data adapted from Nature (2021) .
Optimization of Critical Steps
The cyclization step (Step 4) initially posed challenges due to incomplete conversion and side-product formation. Replacing conventional Lewis acids with phosphorus oxychloride (POCl₃) in dichloroethane (DCE) at 80°C improved reaction efficiency, achieving a 78% yield . Similarly, the methanesulfonation step (Step 5) required strict temperature control to avoid over-sulfonation, with triethylamine (Et₃N) serving as both a base and proton scavenger.
Analytical Validation and Quality Control
Robust analytical methods are essential for verifying the identity, purity, and stability of this compound. A validated LC-MS/MS protocol enables quantification of this compound in biological matrices, with a lower limit of quantification (LLOQ) of 0.2 ng/ml in plasma .
Sample Preparation and Calibration
Plasma and Ringer’s/BSA samples undergo liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE), followed by reconstitution in acetonitrile/water/formic acid (10:90:0.1, v/v) . Calibration curves span 0.2–500 ng/ml, with quality control (QC) samples demonstrating intra-day and inter-day precision ≤15%.
Matrix | Linear Range (ng/ml) | R² Value | Recovery (%) |
---|---|---|---|
Mouse Plasma | 0.2–200 | 0.998 | 85–92 |
Ringer’s/BSA | 0.2–50 | 0.996 | 88–95 |
Stability Assessments
This compound exhibits stability in methanol/water (50:50, v/v) for 24 hours at room temperature and 30 days at -80°C . Degradation products, including deaminated and oxidized derivatives, are monitored using high-resolution mass spectrometry (HRMS).
Challenges in Traditional Batch Synthesis
Conventional batch synthesis of this compound is hampered by:
-
Intermediate Instability : The free amine intermediate generated after deprotection (Step 3) is prone to oxidation, necessitating immediate use in subsequent steps .
-
Solvent Incompatibility : Transitioning from polar aprotic solvents (DMF) to nonpolar solvents (DCM) between Steps 2 and 3 requires laborious workups, reducing overall yield.
-
Scale-Up Limitations : Exothermic reactions, such as the methanesulfonation step, pose safety risks at larger scales due to rapid heat generation.
Innovations in Late-Stage Diversification
The continuous-flow platform enables efficient synthesis of this compound derivatives by modifying either the pyrazole core or pendant alkoxy groups. For example, replacing the methanesulfonyl group with ethanesulfonyl or cyclopropylsulfonyl moieties alters CHK1 binding affinity and pharmacokinetic properties .
Industrial and Regulatory Considerations
This compound’s mesylate salt is preferred for clinical formulations due to its superior aqueous solubility (1.64 mg/ml in 20% Captisol®) . Current Good Manufacturing Practice (cGMP)-compliant batches are produced using closed-system continuous-flow reactors to minimize operator exposure and ensure batch consistency .
Chemical Reactions Analysis
Prexasertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Chemistry: Prexasertib serves as a valuable tool for studying the mechanisms of DNA damage and repair, as well as the role of checkpoint kinases in cell cycle regulation.
Biology: Researchers use this compound to investigate the cellular responses to DNA damage and the pathways involved in apoptosis.
Medicine: this compound has shown promise in treating various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma.
Industry: The compound’s ability to induce DNA damage and apoptosis makes it a potential candidate for developing new cancer therapies and improving existing treatment regimens
Mechanism of Action
Prexasertib exerts its effects by inhibiting checkpoint kinase 1 (CHEK1) and checkpoint kinase 2 (CHEK2). These kinases play crucial roles in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to replication stress and apoptosis. The compound’s activity against CHEK1 is particularly significant, as it disrupts the cell cycle and prevents the repair of damaged DNA .
Comparison with Similar Compounds
CHK1 Inhibitors: Prexasertib vs. AZD7762 and MK-8776
This compound’s CHK1 selectivity and robust DNA damage induction differentiate it from dual CHK1/CHK2 inhibitors like AZD7762, which exhibit off-target toxicity. While MK-8776 is CHK1-specific, this compound’s superior potency and clinical activity in squamous cell carcinomas highlight its therapeutic advantage .
WEE1 Inhibitors: this compound vs. Adavosertib (MK-1775)
Adavosertib, a WEE1 kinase inhibitor, targets the G2/M checkpoint but operates downstream of CHK1. This compound and adavosertib synergize in malignant pleural mesothelioma (MPM), where combined use suppresses tumor growth by >80% at low nM concentrations . However, adavosertib’s mechanism—blocking CDK1/2 via CDC25A phosphatase regulation—complements this compound’s CHK1 inhibition, suggesting their combination may overcome resistance in TP53-mutated cancers .
Novel CHK1 Inhibitors Identified via Computational Screening
A computational study identified 3,394 compounds with higher CHK1-binding affinity than this compound (LibDock score >116.085). Top candidates (e.g., ZINC000008214547) demonstrated superior predicted pharmacokinetics, including intestinal absorption and reduced hepatotoxicity .
This compound vs. DNA-Damaging Agents (Doxorubicin)
Parameter | This compound | Doxorubicin |
---|---|---|
Mechanism | CHK1 inhibition → replication stress | Topoisomerase II inhibition → DNA breaks |
TP53 Dependency | Effective in TP53-wild-type and mutant | Requires functional TP53 for efficacy |
γH2AX Induction | Sustained DNA damage across cell lines | Variable, TP53-dependent |
Clinical Use | Investigational (phase II) | First-line standard for multiple cancers |
This compound’s TP53-independent DDR disruption offers a critical advantage over doxorubicin in TP53-mutated cancers, such as high-grade serous ovarian cancer (HGSOC) .
Key Research Findings and Clinical Implications
- Synergy with Targeted Therapies: this compound enhances cetuximab (anti-EGFR) and radiation efficacy in HNSCC, achieving near-complete tumor growth inhibition in xenografts .
- Resistance Mechanisms : Innate resistance in EGFR-activated TNBC is overcome by combining this compound with erlotinib (EGFR inhibitor), restoring apoptosis via BAD dephosphorylation .
- Immunomodulatory Effects: this compound activates the mtDNA-STING pathway, promoting T-cell infiltration and synergy with PD-L1 inhibitors .
Biological Activity
Prexasertib (LY2606368) is a selective dual inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which plays a crucial role in the regulation of the cell cycle, particularly in response to DNA damage. This compound has garnered interest for its potential therapeutic applications in various cancers, particularly those associated with BRCA mutations and resistance to conventional therapies.
This compound operates by inhibiting the autophosphorylation of CHK1 and CHK2, leading to the disruption of their downstream signaling pathways. This inhibition enhances DNA damage accumulation and promotes apoptosis in cancer cells. Specifically, it affects the activity of Rad51, CDC25, and cyclin-dependent kinases, which are vital for DNA repair and cell cycle progression .
Preclinical Studies
In vitro studies have demonstrated that this compound induces significant cytotoxicity across various cancer cell lines. The IC50 values for this compound range from 6 nM to 49 nM, indicating potent activity at clinically relevant concentrations . Notably, this compound has shown synergistic effects when combined with PARP inhibitors like olaparib, particularly in BRCA-mutated cell lines, enhancing tumor growth inhibition and inducing replication stress .
Table 1: Summary of Preclinical Findings
Cell Line | IC50 (nM) | Response to Olaparib | Combination Efficacy |
---|---|---|---|
PEO1 | 6 | Sensitive | Synergistic |
OVCAR3 | 49 | Sensitive | Synergistic |
PEO4 | 20 | Resistant | Synergistic |
Phase 1 Trials
Phase 1 trials have primarily focused on determining the maximum tolerated dose (MTD) and evaluating safety profiles. In a study involving adult patients with advanced solid tumors, this compound was administered intravenously at varying doses (80 mg/m² to 150 mg/m²). The most common treatment-emergent adverse events included neutropenia, leukopenia, and anemia . Despite these adverse effects, the drug demonstrated promising antitumor activity with partial responses observed in several cases.
Table 2: Phase 1 Clinical Trial Results
Dose Level (mg/m²) | No. of Patients | Best Overall Response (%) | Common Adverse Events |
---|---|---|---|
80 | 12 | 4% | Neutropenia |
105 | 12 | 29% | Leukopenia |
150 | 12 | Stable Disease in 33% | Anemia |
Phase 2 Trials
Subsequent Phase 2 trials have expanded on these findings, particularly focusing on patients with platinum-resistant high-grade serous ovarian cancer (HGSOC). In one study involving multiple cohorts based on prior treatment lines and BRCA status, this compound exhibited an objective response rate (ORR) of approximately 12.1% among platinum-resistant patients . Notably, the disease control rate (DCR) was reported at around 37.1%, highlighting its potential as a viable treatment option for this challenging patient population.
Case Studies
A notable case involved a patient with recurrent high-grade serous ovarian cancer who achieved a partial response after receiving this compound as part of a clinical trial. This patient had previously undergone multiple lines of chemotherapy without success. Following treatment with this compound, imaging studies indicated a significant reduction in tumor size .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Prexasertib, and how does it selectively target CHK1/2 kinases?
this compound is an ATP-competitive inhibitor with a Ki of 0.9 nM for CHK1 and IC50 values of <1 nM (CHK1) and 8 nM (CHK2). It induces replication fork collapse by blocking CHK1-mediated stabilization of stalled forks, leading to double-strand DNA breaks and apoptosis. Biochemical assays (e.g., kinase inhibition profiling) and γH2AX immunofluorescence are used to validate target engagement .
Q. What in vitro models are commonly used to assess this compound’s efficacy, and what endpoints are prioritized?
Pan-cancer cell line panels (e.g., 572 lines across 29 tumor types) are employed to calculate geometric mean IC50 values. Endpoints include viability assays (CellTiter-Glo), DNA damage markers (γH2AX), and apoptosis (cleaved caspase-3). Neuroblastoma, TNBC, and HGSOC lines show heightened sensitivity, while ER+ breast and colorectal cancers exhibit resistance .
Q. How do researchers validate CHK1 inhibition in preclinical models?
Pharmacodynamic biomarkers like phospho-CHK1 (S296), γH2AX, and cell cycle arrest (G2/M phase via flow cytometry) are measured. In vivo, tumor xenograft models (e.g., NCI-H520 lung cancer) are dosed with this compound (20–105 mg/m²) and monitored for tumor regression .
Advanced Research Questions
Q. How do E2F/G2M/SAC transcriptional signatures correlate with this compound sensitivity in pan-cancer models?
Transcriptome analysis of 572 cell lines revealed that high expression of E2F targets (e.g., CCNE1, MCMs) and G2M checkpoint genes predicts sensitivity. Gene set enrichment analysis (GSEA) links these signatures to replication stress tolerance. Resistance models (e.g., NCI-H520R) paradoxically upregulate E2F pathways to buffer drug-induced stress .
Q. What methodologies identify genetic modifiers of this compound resistance, and what key genes are implicated?
Genome-wide CRISPR screens in ovarian cancer cells identified SLC47A1 (MATE1), an organic cation transporter, as a resistance driver. Overexpression reduces intracellular drug accumulation, validated via LC-MS pharmacokinetic profiling and transporter inhibition assays (e.g., cimetidine co-treatment) .
Q. How does innate immunity gene expression influence intrinsic resistance to this compound?
RNASeq analysis of clinical biopsies (CIBERSORT deconvolution) linked IFN-α/γ pathways and STING activation to resistance. This compound-resistant models (e.g., Kuramochi ovarian cancer) show elevated immune cell infiltration (CD8+ T cells, macrophages), correlating with reduced clinical benefit in Phase 2 trials .
Q. What pharmacokinetic challenges arise in assessing this compound’s CNS penetration, and how are they methodologically addressed?
Microdialysis studies in medulloblastoma models revealed nonspecific binding to glass/plastic. Adding 0.5% BSA to perfusate and rinsing with 50% acetonitrile reduced binding. Population PK models (two-compartment, linear absorption) estimated a CNS-to-plasma ratio of 0.2–0.4 .
Q. What combinatorial strategies enhance this compound’s efficacy in HNSCC, and what experimental models validate synergy?
this compound + cetuximab/radiation synergizes in vitro (MTT assays) and in vivo (FaDu xenografts), overriding EGFR-mediated survival. Phase 1b trials (NCT02124148) use modified TITE-CRM designs to optimize dosing (e.g., 20 mg/m² this compound + 70 Gy radiation) .
Q. How do replication stress levels modulate this compound response, and what assays quantify this interaction?
DNA fiber assays measure replication fork speed/stalling. MYC-amplified medulloblastoma tumorspheres show synergistic cytotoxicity with DHODH inhibitors (e.g., brequinar), as oncogenic stress exacerbates this compound-induced fork collapse .
Q. What transcriptomic approaches dissect this compound’s dual role in DNA damage and immune activation?
Paired RNASeq of tumor biopsies and peripheral blood (pre/post-treatment) tracks STING pathway activation. Wilcoxon tests on flow cytometry data (e.g., CD3+ T-cell dynamics) reveal immune subset changes correlating with clinical response .
Properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGPNHGTYJDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031326 | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-52-1 | |
Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prexasertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prexasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12008 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prexasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prexasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.